molecular formula C10H15NO B1266640 2-Butoxyaniline CAS No. 4469-81-2

2-Butoxyaniline

Cat. No. B1266640
CAS RN: 4469-81-2
M. Wt: 165.23 g/mol
InChI Key: IRTONKUCLPTRNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Butoxyaniline and related compounds involves several chemical processes. For instance, a study on the synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite highlights a regioselective and efficient method. This method utilizes tert-butyl nitrite not only as an efficient and mild nitrosation reagent but also as a sustainable oxidant required in the Pd(ii)-catalyzed decarboxylative acylation, demonstrating the versatility and efficiency of modern synthetic techniques in generating aniline derivatives (Wang, Zhang, & Fan, 2018).

Molecular Structure Analysis

Research into the molecular structure of 2-Butoxyaniline derivatives reveals intricate details about their chemical composition and potential reactivity. For example, the study on α-butoxy-substituted phthalocyaninato double-decker complexes of Terbium(III) discusses the synthesis, structures, and magnetic properties of these complexes. This work illustrates the impact of molecular structure on the physical properties and potential applications of these compounds, particularly in magnetic and electronic devices (Horii et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 2-Butoxyaniline derivatives is showcased through various reactions, including those leading to the formation of complex organic compounds. For instance, the creation of 2-methyl-6-ethyl-N-(butoxymethyl)-N-(chloroacetyl)aniline illustrates a multi-step process involving methylenation, acylation, and etherification, highlighting the compound's versatility in organic synthesis (Xie Congxia, 2004).

Physical Properties Analysis

The physical properties of 2-Butoxyaniline and its derivatives, such as stability, morphology, and solubility, are crucial for their application in various domains. Research on polymers based on butylene and furandicarboxylate shows how molecular weight and structural composition affect the material's tensile properties and crystallization behavior, offering insights into the development of biobased polymers with specific physical properties (Zhu et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 2-Butoxyaniline derivatives, play a significant role in their practical applications. A study on the synthesis of poly(2,5-dimethoxyaniline) through chemical oxidative polymerization highlights the creation of a high surface area nanostructured material with high electrical conductivity and charge storage capacity. This exemplifies the potential of 2-Butoxyaniline derivatives in the development of advanced materials for electronic applications (Jain et al., 2010).

Scientific Research Applications

Industrial Solvent and Skin Absorption

  • Dermal Exposure and Metabolism : 2-Butoxyethanol is widely used as an industrial solvent, leading to potential human dermal exposure in the workplace. Research has investigated its skin absorption and metabolism, finding significant absorption through the skin and various routes of excretion including urine and breath. This understanding is crucial for assessing occupational hazards and safety measures (Lockley, Howes, & Williams, 2004).

Conducting Polymers

  • Polyaniline Production : 2-Butoxyaniline is involved in the synthesis of polyaniline, a polymer with a wide range of applications including in alternative energy sources, optical information storage, and membranes. The oxidation polymerization process of aniline, of which 2-butoxyaniline is a derivative, is a key area of study for understanding and improving these applications (Gospodinova & Terlemezyan, 1998).

Biocidal Properties

  • 2-Butanone Peroxide as a Biocide : The monomer of 2-butanone peroxide, related to 2-butoxyaniline, shows potential as a biocide in hospital environments. This study evaluated its biocidal activity against various microorganisms, demonstrating its effectiveness at low concentrations and suggesting its utility in controlling hospital infections (García-de-Lomas et al., 2008).

Antibacterial Activities

  • Antituberculous Activity : Research has shown that derivatives of p-butoxyaniline, like 2-butoxyaniline, have specific antituberculous activity. This leads to the exploration of new sulfone drugs that might have different mechanisms of action and potentially more effectiveness compared to traditional compounds (Tsutsumi, 1960).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Studies have explored the use of compounds related to 2-butoxyaniline, like 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, in inhibiting corrosion of mild steel in acidic environments. Such research is crucial for the development of more effective corrosion inhibitors in industrial applications (Moretti, Guidi, & Fabris, 2013).

Toxicology and Safety

  • Toxicological Studies : Various studies have investigated the toxicological effects of 2-butoxyaniline and its derivatives, which is essential for understanding its safety profile in industrial and medical applications. This includes research on acute renal and hepatic toxicity, as well as the development of animal models to study hemolytic anemia induced by such compounds (Valentovic et al., 1992; Chereshnev et al., 2014).

Safety And Hazards

2-Butoxyaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause harm if ingested, inhaled, or comes into contact with skin. It can also cause skin and eye irritation .

properties

IUPAC Name

2-butoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTONKUCLPTRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196277
Record name Aniline, o-butoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxyaniline

CAS RN

4469-81-2
Record name 2-Butoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4469-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, o-butoxy-
Source ChemIDplus
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Record name 4469-81-2
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Record name Aniline, o-butoxy-
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Record name 2-butoxyaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
A El-Gindy - Journal of pharmaceutical and biomedical analysis, 2000 - Elsevier
… , 4-amino-3-butoxybenzoic acid and 2-butoxyaniline in methanol to obtain concentration of … , 4-amino-3-butoxybenzoic acid and 2-butoxyaniline, respectively. Triplicate 20 μl injections …
Number of citations: 36 www.sciencedirect.com
G D'Aprano, M Leclerc, G Zotti… - Chemistry of …, 1995 - ACS Publications
… Finally, the syntheses of poly(2,5-diethoxyaniline), poly(2-butoxyaniline), poly(2,5-dibutoxyaniline), poly(2-… In the case of 2-butoxyaniline and 2-hexyloxyaniline, both monomers …
Number of citations: 182 pubs.acs.org
H Seno, O Suzuki, T Kumazawa, H Hattori - Forensic science international, 1991 - Elsevier
The positive ion electron impact (PIEI), positive ion chemical ionization (PICI) and negative ion chemical ionization (NICI) mass spectra and a rapid isolation procedure using Sep-Pak C …
Number of citations: 22 www.sciencedirect.com
M FREIFELDER, GR STONE - The Journal of Organic Chemistry, 1961 - ACS Publications
The reported values of the base strength of the chloroanilines, 1 showing that p-chloroaniline is the strongest base of the group and o-chloroaniline the weakest base, seem to support …
Number of citations: 49 pubs.acs.org
T Gonec, I Zadrazilova, E Nevin, T Kauerova, M Pesko… - Molecules, 2015 - mdpi.com
A series of fifteen new N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid was prepared and characterized. Primary in vitro screening of the synthesized compounds …
Number of citations: 39 www.mdpi.com
A Barter - 2011 - ueaeprints.uea.ac.uk
Methods of inducing enantiopurity in chiral reaction products have been the focus of research for many years. It is of the utmost importance to have control over the stereochemistry of …
Number of citations: 2 ueaeprints.uea.ac.uk
E Nevin, A Coffey, J O'Mahony - 2015 - sword.cit.ie
A series of fifteen new N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid was prepared and characterized. Primary in vitro screening of the synthesized compounds …
Number of citations: 0 sword.cit.ie
A Prevost - 2002 - eprints.kingston.ac.uk
Because of the nature of conduction in conjugated polymers, an improvement in the planarity of the backbone results in a smaller energy gap and increased electron mobility, and …
Number of citations: 3 eprints.kingston.ac.uk
S Biradar, R Kasugai, H Kanoh, H Nagao, Y Kubota… - Dyes and …, 2016 - Elsevier
Any liquid azo dyes, in which auxochrome such as dialkylamino, alkoxy, and amino group is attached in a molecule, were produced. In a series of 2-alkyl-4’-(dimethylamino)…
Number of citations: 15 www.sciencedirect.com
AN Andriianova, YN Biglova, AG Mustafin - RSC advances, 2020 - pubs.rsc.org
This review discusses the physical and physicochemical properties of polyaniline (PANI) derivatives. The most important methods for the preparation of functionalized polyanilines are …
Number of citations: 74 pubs.rsc.org

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